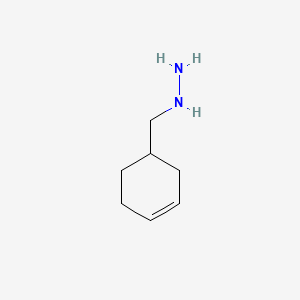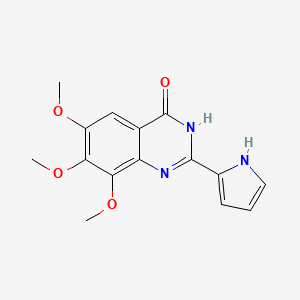
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one is a small-molecule compound known for its potential applications in various scientific fields. This compound has garnered attention due to its unique chemical structure and promising biological activities.
Analyse Des Réactions Chimiques
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one has shown promise as an inhibitor of certain biological pathways, making it a candidate for drug development. Specifically, it has been investigated for its ability to suppress the reactivation of latent HIV-1-infected cells by enhancing the proteasomal degradation of the viral Tat protein and inhibiting the activity of the FACT protein complex .
Mécanisme D'action
The mechanism of action of 6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. In the context of HIV-1 inhibition, the compound enhances the proteasomal degradation of the viral Tat protein, thereby reducing the reactivation of latent HIV-1-infected cells. Additionally, it inhibits the activity of the facilitated chromatin transcription (FACT) protein complex, further contributing to its antiviral effects .
Comparaison Avec Des Composés Similaires
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3,4-dihydroquinazolin-4-one can be compared to other similar compounds in terms of its chemical structure and biological activities. Similar compounds include other quinazolinone derivatives, which also exhibit various biological activities. this compound is unique due to its specific ability to target the Tat protein and FACT complex, making it a promising candidate for HIV-1 inhibition .
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-2-(1H-pyrrol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O4/c1-20-10-7-8-11(13(22-3)12(10)21-2)17-14(18-15(8)19)9-5-4-6-16-9/h4-7,16H,1-3H3,(H,17,18,19) |
Clé InChI |
ROHDYHBGUYAYLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CN3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



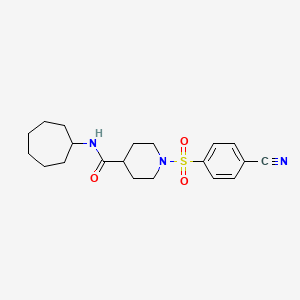

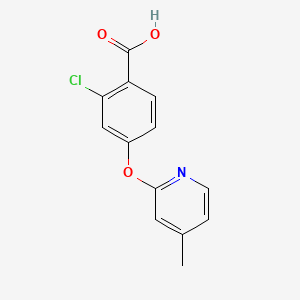
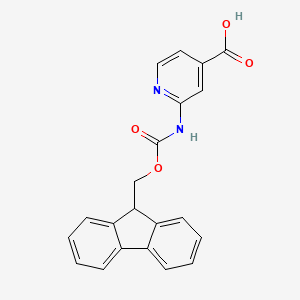
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
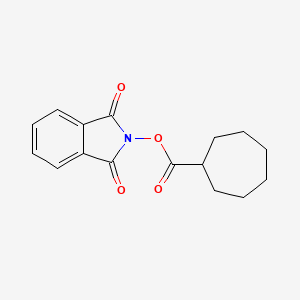
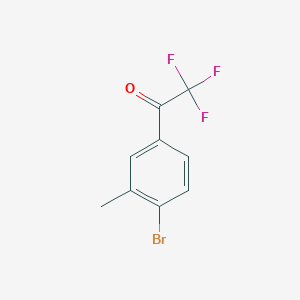
![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
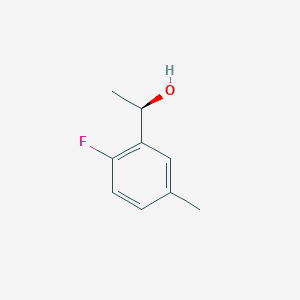
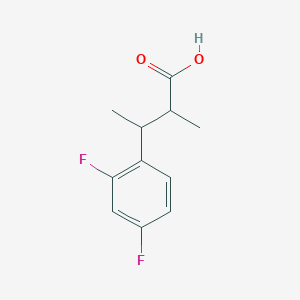
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
